molecular formula C26H31N5O3 B8217958 DP-1

DP-1

Cat. No. B8217958
M. Wt: 461.6 g/mol
InChI Key: CPMBELNSUCVCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DP-1 is a useful research compound. Its molecular formula is C26H31N5O3 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prenatal Diagnostics and Embryogenesis

Prenatal diagnostics (PD) is a rapidly advancing field in medical genetics. DP-1 plays a significant role in the early stages of pregnancy, particularly in the first trimester. It is instrumental in analyzing human genome activity at initial development stages. This includes revising data on cytogenetics of human embryo evolution, chromosome functioning, and temporary embryonic organs. This compound also contributes to the analysis and application of umbilical and embryonic cells, paving the way for advancements in embryonic cell therapy and gene therapy. This makes PD not just a diagnostic toolset but also a foundation for research into human embryogenesis (Baranov, 2003).

Nanolithography

This compound finds applications in the field of nanolithography, particularly dip-pen nanolithography (DPN). DPN is a nanofabrication technique combining soft-matter compatibility with atomic force microscopy's resolution. It's used for depositing materials on surfaces, playing a crucial role in studies ranging from molecular electronics to biological recognition. This compound, in this context, likely refers to a tool or process within the broader scope of DPN (Salaita et al., 2007).

Data Processing in Entomological Research

In entomological research, this compound is part of the Data Processing System (DPS) software, which executes numerical analyses in experimental design, statistics, and data mining. This software is tailored for biological research, providing functions not found in standard statistical software. This compound in this context could be a component or module within the DPS system, aiding in processing data for entomological studies (Tang & Zhang, 2013).

Dynamic Programming in Research

Dynamic Programming (DP), often abbreviated as this compound in various contexts, is a method used across different scientific fields. It involves a sequence of decisions or operations that optimize a particular outcome or solve complex problems. This method has applications in areas ranging from engineering to computational biology. This compound in this context likely refers to the first step or a specific application within the broader dynamic programming methodology (Bellman & Lee, 1984).

Spacecraft Monitoring

This compound is also utilized in space missions, specifically in the Plasma Wave Complex instrument of the OBSTANOVKA experiment on the International Space Station. It measures spacecraft potential and is part of a system that assesses wave parameters in the ISS environment. This compound in this context refers to a specific monitoring device or system component used for space research (Gramatikov et al., 2019).

properties

IUPAC Name

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-[1-(2-piperidin-4-ylethyl)indol-5-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3/c1-16(2)20-14-21(24(33)15-23(20)32)25-28-29-26(34)31(25)19-3-4-22-18(13-19)8-12-30(22)11-7-17-5-9-27-10-6-17/h3-4,8,12-17,27,32-33H,5-7,9-11H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMBELNSUCVCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)CCC5CCNCC5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DP-1
Reactant of Route 2
DP-1
Reactant of Route 3
DP-1
Reactant of Route 4
DP-1
Reactant of Route 5
DP-1
Reactant of Route 6
DP-1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.